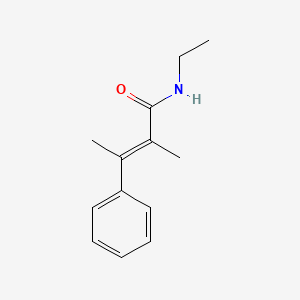
2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- is an organic compound that belongs to the class of amides. It is characterized by the presence of a butenamide group, which includes a double bond between the second and third carbon atoms. The compound also features an ethyl group attached to the nitrogen atom, a methyl group on the second carbon, and a phenyl group on the third carbon. This specific configuration is denoted by the (E)- prefix, indicating the trans configuration of the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- can be achieved through various synthetic routes. One common method involves the reaction of an appropriate amine with an acrylamide derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to ensure the desired (E)-configuration of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods may also incorporate purification steps such as crystallization or distillation to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the amide group.
Aplicaciones Científicas De Investigación
2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenamide, N-phenyl-: Similar structure but lacks the ethyl and methyl groups.
2-Butenamide, N-(4-methoxyphenyl)-3-methyl-: Contains a methoxy group on the phenyl ring.
2-Butanamide, N-ethyl-: Lacks the double bond and phenyl group.
Uniqueness
2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with other molecules. The presence of the ethyl, methyl, and phenyl groups also contributes to its distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
56604-81-0 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(E)-N-ethyl-2-methyl-3-phenylbut-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-14-13(15)11(3)10(2)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,14,15)/b11-10+ |
Clave InChI |
UYLXIECXAARLRA-ZHACJKMWSA-N |
SMILES isomérico |
CCNC(=O)/C(=C(\C)/C1=CC=CC=C1)/C |
SMILES canónico |
CCNC(=O)C(=C(C)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
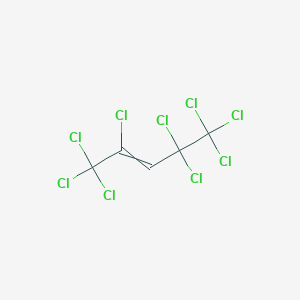

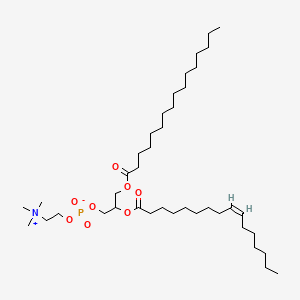
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)

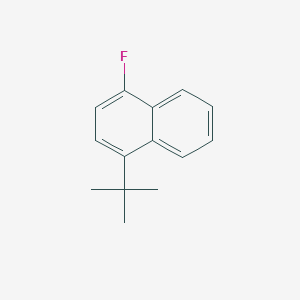
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
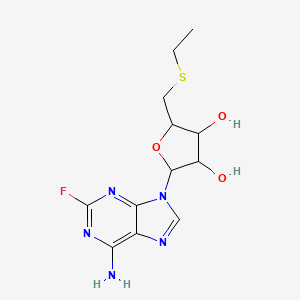
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
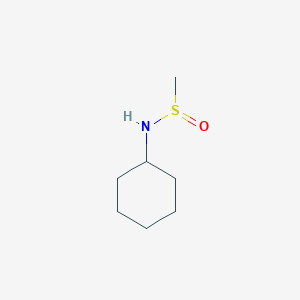
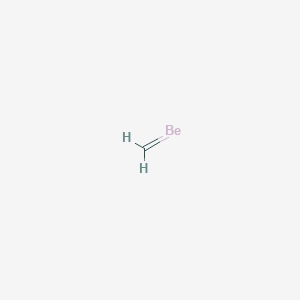
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)

